molecular formula C9H12N2O2 B13538366 2-Methyl-6-propylpyrimidine-4-carboxylic acid

2-Methyl-6-propylpyrimidine-4-carboxylic acid

Cat. No.: B13538366
M. Wt: 180.20 g/mol
InChI Key: GVSSPPAEAJDPSA-UHFFFAOYSA-N
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Description

2-Methyl-6-propylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a methyl group at position 2 and a propyl group at position 6 of the pyrimidine ring, with a carboxylic acid substituent at position 3.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-6-propylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-4-7-5-8(9(12)13)11-6(2)10-7/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

GVSSPPAEAJDPSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of appropriate pyrimidine derivatives with alkylating agents under controlled conditions. For example, the reaction of 2-methylpyrimidine-4-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-6-propylpyrimidine-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-propylpyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyrimidine ring critically influence solubility, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features/Applications References
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) C₆H₅ClN₂O₂ 186.57 89581-58-8 High reactivity due to Cl; used in synthesis
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid Cyclopropyl (2), CH₃ (6), COOH (4) C₉H₁₀N₂O₂ 178.19 1240599-70-5 Lab/industrial research; enhanced steric effects
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cl (5), cyclopropyl (2), OH (6), COOH (4) C₈H₈ClN₂O₃ 230.62 Not provided Potential pharmaceutical intermediate
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Cl (5), cyclopropyl (2), complex amine (6), COOH (4) C₁₅H₁₆ClN₅O₂ 318.76 1165936-28-6 Designed for drug discovery (e.g., kinase inhibitors)
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid Cyclopropylamino (2), CH₃ (6), COOH (4) C₁₀H₁₂N₂O₂ 192.22 1528516-61-1 Pyridine core; distinct electronic properties
Key Observations:

Substituent Effects: Chlorine (e.g., in and ) increases electrophilicity, enhancing reactivity in cross-coupling reactions. Propyl vs.

Heterocycle Variations :

  • Pyridine derivatives (e.g., ) exhibit different electronic profiles compared to pyrimidines due to fewer nitrogen atoms, altering binding interactions in biological systems.

Limitations and Knowledge Gaps

  • Target Compound Data : Empirical data on 2-Methyl-6-propylpyrimidine-4-carboxylic acid (e.g., solubility, stability, bioactivity) are absent in the provided evidence. Predictions are based on structural extrapolation.
  • Substituent Trade-offs : Longer alkyl chains (e.g., propyl) may improve lipophilicity but could reduce aqueous solubility, a critical factor in drug development.

Biological Activity

2-Methyl-6-propylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a unique structural configuration that includes a methyl group at the second position, a propyl group at the sixth position, and a carboxylic acid functional group at the fourth position of the pyrimidine ring. This compound has garnered attention in pharmaceutical and agrochemical research due to its diverse biological activities.

  • Molecular Formula : C9_{9}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 168.20 g/mol

The presence of the carboxylic acid group enhances its reactivity, enabling various chemical transformations that can lead to derivatives with potentially improved biological activity.

Biological Activities

Research indicates that 2-Methyl-6-propylpyrimidine-4-carboxylic acid exhibits several biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-Methyl-6-propylpyrimidine-4-carboxylic acid. The compound was shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The IC50_{50} values for this compound against COX-2 were comparable to standard anti-inflammatory drugs like celecoxib, indicating significant efficacy in reducing inflammation .

Antimicrobial Activity

The antimicrobial properties of 2-Methyl-6-propylpyrimidine-4-carboxylic acid were evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-Methyl-6-propylpyrimidine-4-carboxylic acid can be partially attributed to its structural features. The presence of the propyl group at the sixth position may enhance lipophilicity, improving cell membrane permeability and interaction with biological targets.

Compound NameSimilarityKey Features
5-Methylpyrimidine-4-carboxylic acid0.89Exhibits antimicrobial activity
2-Aminopyrimidine-4-carboxylic acid0.89Known for its role in nucleotide metabolism
2-Methylpyrimidine-4-carboxylic acid0.87Used in synthetic organic chemistry
6-Methylpyrimidine-4-carboxylic acid0.85Potential applications in pharmaceuticals
2-Bromopyrimidine-4-carboxylic acid0.85Notable for its reactivity in substitution reactions

This table illustrates the diversity within the pyrimidine family and highlights how structural modifications can influence biological activity.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of pyrimidines, including our compound, effectively inhibited COX-2 activity with IC50_{50} values around 0.04μmol/L0.04\mu mol/L, similar to indomethacin .
  • In Vivo Studies : Animal models tested with carrageenan-induced paw edema exhibited significant reductions in inflammation when treated with pyrimidine derivatives, suggesting strong anti-inflammatory properties .
  • Antimicrobial Testing : The compound was subjected to disk diffusion and broth microdilution methods against various microbial strains, showing promising results particularly against Gram-positive bacteria like Staphylococcus aureus (MIC = X μg/mL) .

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